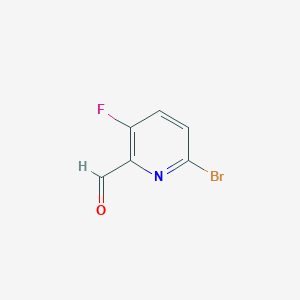

6-Bromo-3-fluoropiridina-2-carbaldehído

Descripción general

Descripción

6-Bromo-3-fluoropyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H3BrFNO and its molecular weight is 204 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Bromo-3-fluoropyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-3-fluoropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-fluoropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Organo-geladores Fluorescentes

“6-Bromo-3-fluoropiridina-2-carbaldehído” puede utilizarse como material de partida en la síntesis de 2-(3′,5′-bis(trifluorometil)bifenil-4-il)-3-(6-(3,5-bis(trifluorometil)fenil) piridin-3-il)acrilonitrilo (Py-CN-TFMBE), que puede tener muchas aplicaciones potenciales como organo-gelador fluorescente sensible a estímulos .

Preparación de Polímeros Orgánicos Porosos

Este compuesto también puede utilizarse en la preparación de polímeros orgánicos porosos, que pueden actuar como un sensor fluorescente para detectar paladio (II) y colorantes orgánicos .

Síntesis Farmacéutica

“this compound” es un intermedio útil para la síntesis farmacéutica . Se puede utilizar para crear moléculas complejas que se encuentran a menudo en los productos farmacéuticos.

Síntesis Orgánica

Además de los productos farmacéuticos, este compuesto también es un intermedio útil para la síntesis orgánica . Se puede utilizar para construir moléculas orgánicas más grandes y complejas.

Síntesis de Herbicidas e Insecticidas

Las piridinas fluoradas, como “this compound”, se han utilizado como materiales de partida para la síntesis de algunos herbicidas e insecticidas .

Investigación y Desarrollo

Como producto químico especializado, “this compound” se utiliza a menudo en laboratorios de investigación y desarrollo. Los científicos pueden utilizarlo para explorar nuevas reacciones y desarrollar nuevos materiales.

Mecanismo De Acción

Target of Action

It is known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-3-fluoropyridine-2-carbaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The lipophilicity of the compound, as indicated by its Log Po/w values, suggests it has good membrane permeability .

Result of Action

As a building block in supramolecular chemistry and a ligand for transition metal catalysts and luminescent complexes, it likely contributes to the formation of complex structures and the facilitation of various chemical reactions .

Action Environment

The action of 6-Bromo-3-fluoropyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, its storage conditions can impact its stability, with recommended storage in an inert atmosphere at 2-8°C . Furthermore, its solubility in water can affect its distribution in the body and its bioavailability .

Análisis Bioquímico

Biochemical Properties

6-Bromo-3-fluoropyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of porphyrins and as a ligand for transition metal catalysts and luminescent complexes . It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of reaction intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-fluoropyridine-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects .

Propiedades

IUPAC Name |

6-bromo-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBRCFKSFRYJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585979 | |

| Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-36-7 | |

| Record name | 6-Bromo-3-fluoro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-fluoropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)